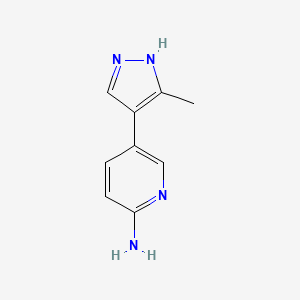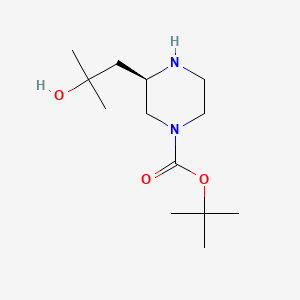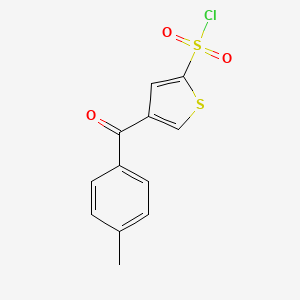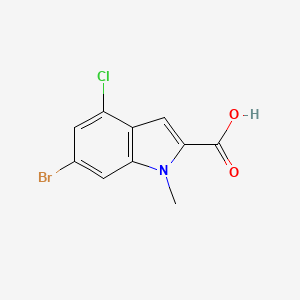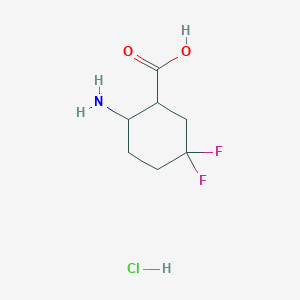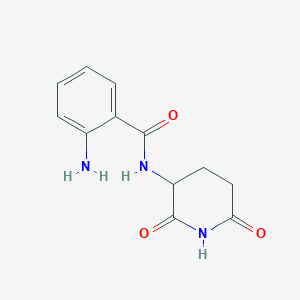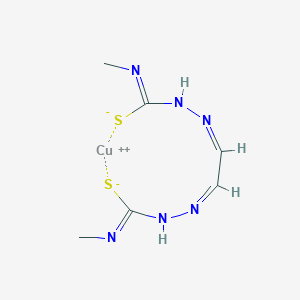
4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-5-(4-nitrophenyl)-3H-isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.
化学反応の分析
Types of Reactions: 4,4-Dimethyl-5-(4-nitrophenyl)-3H-isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation can reduce the nitro group to an amine.
Substitution: Halogenation reactions using bromine (Br₂) or iodine (I₂) can introduce halogen atoms onto the phenyl ring.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4,4-dimethyl-5-(4-aminophenyl)-3H-isoquinoline.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
This compound has a range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
類似化合物との比較
4-Nitroquinoline: Similar structure but lacks the dimethyl groups.
3H-Isoquinoline derivatives: Various isoquinoline derivatives with different substituents.
Uniqueness: 4,4-Dimethyl-5-(4-nitrophenyl)-3H-isoquinoline is unique due to its specific combination of the nitro group and dimethyl groups, which influence its chemical reactivity and biological activity.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential in advancing research and development in chemistry, biology, medicine, and industry is significant, warranting further exploration and investigation.
特性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline |
InChI |
InChI=1S/C17H16N2O2/c1-17(2)11-18-10-13-4-3-5-15(16(13)17)12-6-8-14(9-7-12)19(20)21/h3-10H,11H2,1-2H3 |
InChIキー |
DSFFAONJTCLWCI-UHFFFAOYSA-N |
正規SMILES |
CC1(CN=CC2=C1C(=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)

![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)


